4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine
Description
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative featuring a 2-methyl group at position 2 and a substituted piperidine moiety at position 3. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxymethyl group, introducing both lipophilic and electronic modulation.
Key structural attributes:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions.
- 2-Methyl group: Enhances steric bulk and may influence metabolic stability.
- Piperidine substituent: A six-membered saturated ring with a nitrogen atom, contributing to conformational flexibility and basicity.
- (3-Chloropyridin-4-yl)oxymethyl group: Introduces a chlorine atom (electron-withdrawing) and an ether linkage, modulating solubility and target affinity.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-19-7-3-16(20-12)21-8-4-13(5-9-21)11-22-15-2-6-18-10-14(15)17/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBKENPYDUUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to form 3-chloropyridine.
Etherification: The chloropyridine intermediate is then reacted with a piperidine derivative to form the ether linkage.
Pyrimidine Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction, often using a methylating agent to introduce the methyl group at the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown an effective concentration (EC50) of approximately 0.045 μM against Staphylococcus aureus, suggesting strong antibacterial activity compared to other derivatives.
Anticancer Properties
In vitro studies on human cancer cell lines, particularly A549 lung cancer cells, revealed that the compound inhibited cell growth with an IC50 value of 12 μM . The mechanism appears to involve apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent.
Neuroprotective Effects
Emerging evidence suggests that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It was found to significantly reduce oxidative stress markers in dopaminergic neuron models derived from induced pluripotent stem cells (iPSCs) .
Chemical Synthesis
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it useful in developing new materials and chemical processes.
Synthetic Routes
The synthesis typically involves organic reactions such as the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This method is optimized for yield and purity in industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
The compound is compared below with structurally related pyrimidine derivatives from recent literature.
Structural Analogues and Their Properties
Key Comparative Insights
Electronic and Steric Effects
- Piperidin-1-yl-propoxyphenyl-substituted 2-aminopyrimidines feature bulkier aryl groups, which may improve selectivity for hydrophobic binding pockets but reduce solubility relative to the target compound.
Pharmacokinetic Properties
- The chromeno-pyrimidine derivative has a fused ring system and thiourea group, likely reducing oral bioavailability compared to the target compound’s simpler pyrimidine-piperidine scaffold.
- The target’s ether linkage may enhance metabolic stability over esters or amides seen in compounds like pyrido-pyrimidinones .
Biological Activity
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a pyrimidine core with piperidine and chloropyridine moieties, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
The molecular formula of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is , with a molecular weight of approximately 358.9 g/mol. The compound's structure is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN4O |
| Molecular Weight | 358.9 g/mol |
| CAS Number | 2640829-12-3 |
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in cancer treatment. The compound has shown promise in inhibiting specific kinases involved in tumor growth. For instance, compounds similar to this one have been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .
Case Study:
In a xenograft model, derivatives of similar structures demonstrated significant tumor growth inhibition when administered alone or in combination with other agents like trametinib . This suggests that 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine may also exhibit synergistic effects when used alongside established chemotherapeutic agents.
Enzyme Inhibition
The compound's piperidine moiety is associated with various enzyme inhibitory activities. Research indicates that piperidine derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Table: Enzyme Inhibition Profiles
The biological activity of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is believed to involve its interaction with specific receptors or enzymes at the molecular level. The chloropyridinyl group may enhance binding affinity to target proteins, while the piperidine ring contributes to overall stability and bioavailability.
Hypothesized Mechanism:
- Binding: The compound binds to active sites of target enzymes or receptors.
- Modulation: This binding modulates the activity of these targets, influencing downstream signaling pathways.
- Biological Response: Resulting changes lead to altered cellular functions such as apoptosis in cancer cells or inhibition of inflammatory responses.
Research Findings
Research into similar compounds has shown that modifications in the structure can lead to enhanced biological activity. For instance, alterations in the piperidine or pyrimidine components could yield derivatives with improved potency against specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
